Picrocrocine

Vue d'ensemble

Description

La picrocrocine est un précurseur de glycoside monoterpénique du safranal, principalement présent dans l'épice safran, qui est dérivé de la fleur de Crocus sativus . Elle est connue pour son goût amer et est le principal composé responsable de la saveur caractéristique du safran . Au cours du processus de séchage du safran, la this compound se décompose pour former du safranal, qui contribue à l'arôme du safran .

Applications De Recherche Scientifique

Picrocrocin has several scientific research applications across various fields:

Chemistry: Used as a marker compound for the quality control of saffron.

Biology: Studied for its role in the biosynthesis of safranal and other related compounds.

Mécanisme D'action

Target of Action

Picrocrocin, a bioactive constituent of saffron, has been suggested as a potential candidate for addressing a range of ailments, including neurodegenerative diseases . It has been found to interact with the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle regulation and growth. This interaction is particularly significant in the context of neurodegenerative diseases .

Mode of Action

Picrocrocin’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, it has been found to boost the levels of phosphorylated proline-rich AKT substrate of 40 kDa (p-PRAS40), mammalian target of rapamycin (mTOR), and pp70S6K in rotenone-induced PD rats through the activation of the PI3K/AKT and AKT/mTOR pathways .

Biochemical Pathways

Picrocrocin affects several biochemical pathways. The most significant among these is the PI3K/AKT/mTOR pathway . This pathway is crucial for regulating cell growth and metabolism, and its modulation by picrocrocin can have downstream effects on cell survival and proliferation .

Pharmacokinetics

The pharmacokinetics of picrocrocin involve its absorption, distribution, metabolism, and excretion (ADME). To address this issue, diverse approaches involving nanoformulations have been developed to enhance their bioavailability, aqueous solubility, and BBB permeability .

Result of Action

The molecular and cellular effects of picrocrocin’s action are primarily seen in its neuroprotective effects. It exerts a neuroprotective effect in conditions like Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, Amyotrophic lateral sclerosis, and others, by modulating relevant parameters . Moreover, it has been found to have hypolipidemic effects, suggesting a non-statin-like mode of action on lipid homeostasis .

Action Environment

The action, efficacy, and stability of picrocrocin can be influenced by environmental factors. For instance, light plays a pivotal role in regulating plants’ signaling pathways, which can affect the level of secondary metabolites like picrocrocin . Furthermore, the gradual degradation of picrocrocin within aqueous saffron extracts across various temperatures (5–70 °C) has been observed to follow second-order kinetics .

Analyse Biochimique

Biochemical Properties

Picrocrocin exhibits significant antioxidant and anti-inflammatory effects . During the drying process of saffron, picrocrocin liberates the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Cellular Effects

Picrocrocin demonstrates limited antioxidant activity but may induce apoptosis in specific cells . It exhibits significant antioxidant and anti-inflammatory effects, protecting against oxidative damage and offering cardiovascular benefits .

Molecular Mechanism

The molecular mechanism of picrocrocin involves the liberation of the aglycone (HTCC, C10H16O2) due to the action of the enzyme glucosidase . The aglycone is then transformed to safranal by dehydration .

Temporal Effects in Laboratory Settings

The losses of crocetin esters and picrocrocin in saffron with 1 year of storage were 52.2% and 54.3%, respectively . The trend then declined during subsequent storage .

Metabolic Pathways

Picrocrocin is a degradation product of the carotenoid zeaxanthin . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Transport and Distribution

Although picrocrocin and crocetin sugar esters indicated high bioaccessibility, they were transported at low quantities .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La picrocrocine peut être isolée du safran par diverses techniques chromatographiques. La chromatographie sur couche mince haute performance (HPTLC) et la chromatographie préparative sont des méthodes couramment utilisées . Le processus d'isolement implique l'extraction du safran avec des solvants comme le méthanol ou l'éthanol, suivi d'une séparation chromatographique pour purifier la this compound .

Méthodes de production industrielle : La production industrielle de this compound implique la culture de Crocus sativus et l'extraction des stigmates du safran. Les stigmates sont ensuite séchés et traités pour isoler la this compound. Des techniques chromatographiques avancées sont utilisées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La picrocrocine subit plusieurs réactions chimiques, notamment l'hydrolyse et la déshydratation. Au cours du processus de séchage du safran, la this compound est hydrolysée par l'enzyme glucosidase pour produire l'aglycone (HTCC), qui est ensuite déshydraté pour former du safranal .

Réactifs et conditions courants :

Hydrolyse : L'enzyme glucosidase est utilisée pour hydrolyser la this compound.

Déshydratation : La déshydratation se produit naturellement pendant le processus de séchage du safran.

Produits majeurs :

Safranal : Le principal produit formé à partir de la déshydratation de l'aglycone (HTCC) dérivé de la this compound.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique dans divers domaines :

Chimie : Utilisée comme composé de référence pour le contrôle qualité du safran.

Biologie : Etudiée pour son rôle dans la biosynthèse du safranal et d'autres composés apparentés.

5. Mécanisme d'action

La this compound exerce ses effets principalement par sa conversion en safranal. L'enzyme glucosidase hydrolyse la this compound pour produire l'aglycone (HTCC), qui est ensuite déshydraté pour former du safranal . Le safranal est connu pour ses propriétés antioxydantes et anti-inflammatoires, qui contribuent aux avantages potentiels pour la santé du safran .

Comparaison Avec Des Composés Similaires

La picrocrocine est unique en raison de son rôle de précurseur du safranal et de sa présence dans le safran. Les composés similaires comprennent :

Crocine : Un autre composé majeur du safran, connu pour sa couleur et ses avantages potentiels pour la santé.

Safranal : Le principal composé aromatique formé par la dégradation de la this compound.

Zeaxanthine : Un caroténoïde lié à la biosynthèse de la this compound.

La this compound se distingue par son rôle spécifique dans le profil de saveur et d'arôme du safran, ainsi que par ses propriétés thérapeutiques potentielles.

Propriétés

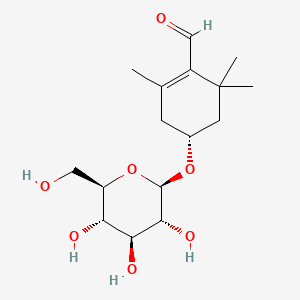

IUPAC Name |

(4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHJCSAICLADIN-WYWSWGBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160450 | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-55-6 | |

| Record name | Picrocrocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrocrocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrocrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PICROCROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5B022511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

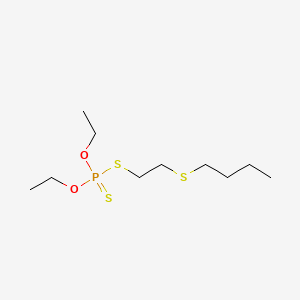

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

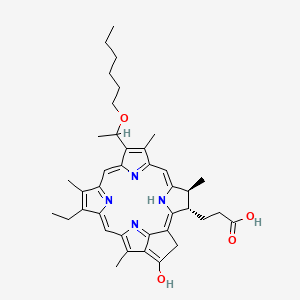

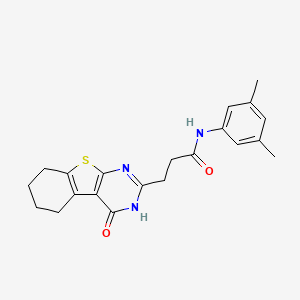

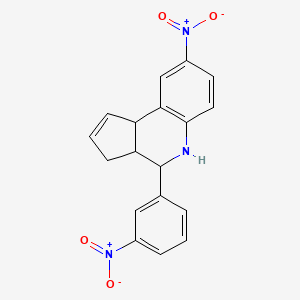

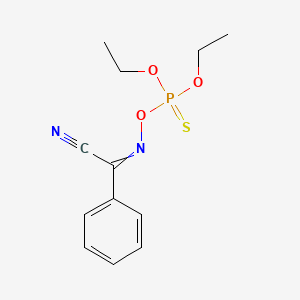

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.